molecular formula C14H13BrN2O4S B3583518 2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide

2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3583518
M. Wt: 385.23 g/mol
InChI Key: WCSFEXYMPUGCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenoxy group and a sulfamoylphenyl group connected via an acetamide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves a multi-step process. One common method starts with the bromination of phenol to obtain 2-bromophenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid. The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfamoyl group.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Reduced forms of the sulfamoyl group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
  • 2-(2-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide
  • 2-(2-iodophenoxy)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c15-12-3-1-2-4-13(12)21-9-14(18)17-10-5-7-11(8-6-10)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFEXYMPUGCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.